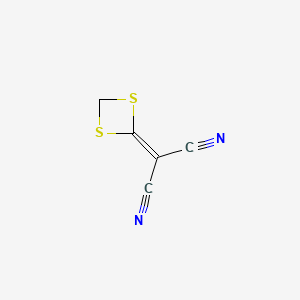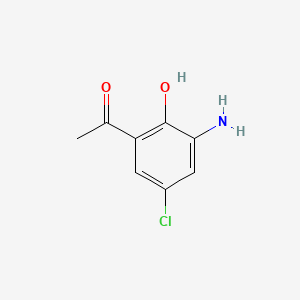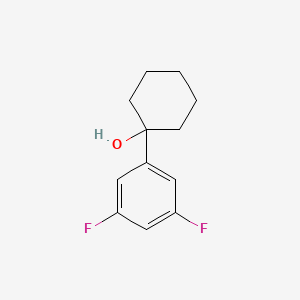![molecular formula C11H18BrNO B12093081 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one typically involves the reaction of 8-azaspiro[4.5]decane with 2-bromoethan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from azides to thiols and ethers.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The spirocyclic structure allows for a unique binding mode, which can enhance its specificity and potency. Pathways involved may include neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Shares a similar spirocyclic framework but differs in functional groups.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms in the ring structure.
Uniqueness: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is unique due to its specific combination of a spirocyclic structure with a bromoethanone moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C11H18BrNO |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-2-bromoethanone |
InChI |
InChI=1S/C11H18BrNO/c12-9-10(14)13-7-5-11(6-8-13)3-1-2-4-11/h1-9H2 |
InChI Key |
GLSVCWYLWVKJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)




![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)


![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

